Dual Heteroaryl Substitution Provides Unique Physicochemical Profile Compared to Clinical Pyridine-3-sulfonamide SLC-0111
The target compound exhibits a balanced physicochemical profile distinct from the clinical-stage carbonic anhydrase IX/XII inhibitor SLC-0111. N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyridine-3-sulfonamide has a calculated XLogP3 of 1.8 and TPSA of 100 Ų [1], whereas SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) has an XLogP of 1.1 and TPSA of 109.67 Ų [2]. The higher lipophilicity (ΔXLogP = +0.7) and slightly lower polar surface area suggest potentially improved membrane permeability for the target compound while maintaining oral drug-likeness criteria.
| Evidence Dimension | Lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 100 Ų |
| Comparator Or Baseline | SLC-0111: XLogP = 1.1; TPSA = 109.67 Ų |
| Quantified Difference | ΔXLogP = +0.7; ΔTPSA = -9.67 Ų |
| Conditions | Computed properties (PubChem/XLogP3 method) |
Why This Matters
The differentiated LogP/TPSA balance may translate into improved cellular permeability while retaining favorable solubility, a critical factor for selecting building blocks in intracellular target-based screening cascades.
- [1] Kuujia Chemical Database. Cas no 1324548-62-0. https://www.kuujia.com/cas-1324548-62-0.html, accessed 2026-04-30. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. SLC-0111 Ligand Page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12190, accessed 2026-04-30. View Source
